N-(3,4-dichlorophenyl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
N-(3,4-dichlorophenyl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 2-methoxybenzyl group and an azetidine carboxamide moiety linked to a 3,4-dichlorophenyl ring. The 1,2,4-oxadiazole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, which enhance receptor interactions .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O3/c1-28-17-5-3-2-4-12(17)8-18-24-19(29-25-18)13-10-26(11-13)20(27)23-14-6-7-15(21)16(22)9-14/h2-7,9,13H,8,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDQBFQOZGCKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic compound that belongs to the class of 1,2,4-oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of the compound is characterized by the presence of a dichlorophenyl group and an oxadiazole moiety, which are known to enhance biological activity.
- CAS Number : 1396682-96-4
- Molecular Formula : CHClNO
- Molecular Weight : 433.3 g/mol
Biological Activity
The biological activity of this compound can be summarized based on various studies focusing on its pharmacological effects.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance:
- In Vitro Studies : A study evaluated several oxadiazole derivatives against various cancer cell lines. The compound demonstrated cytotoxicity with IC values indicating effective inhibition of cell proliferation in human cervical (HeLa), colon adenocarcinoma (Caco-2), and other cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of critical enzymes involved in cancer cell survival and proliferation. Compounds like N-(3,4-dichlorophenyl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine have shown inhibitory effects on histone deacetylases (HDACs), which play a pivotal role in tumorigenesis .
Antimicrobial Activity
The compound's antimicrobial potential has also been investigated:
- Antibacterial Properties : In vitro tests revealed that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis and function effectively against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives are notable:
- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers significantly. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of these compounds:
| Substituent | Effect on Activity |
|---|---|
| Dichlorophenyl Group | Enhances cytotoxicity against tumor cells |
| Methoxybenzyl Substituent | Improves solubility and bioavailability |
| Oxadiazole Moiety | Critical for anticancer and antibacterial activity |
Case Studies
- Case Study on Anticancer Efficacy : A specific derivative was tested in a panel of 12 human tumor cell lines. Results showed significant selectivity towards renal cancer cells with an IC value as low as 1.143 µM, indicating potent antitumor activity .
- Antiviral Activity against Zika Virus : Related oxadiazole derivatives have been shown to possess antiviral properties, suggesting potential for broader therapeutic applications beyond oncology .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, compounds similar to N-(3,4-dichlorophenyl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Activity
A study published in the Turkish Journal of Chemistry demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity against various cancer cell lines. The synthesized compounds showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a key enzyme in DNA synthesis . This suggests that this compound may also possess similar properties.
Antimicrobial Applications
The antimicrobial activity of oxadiazole derivatives has been extensively studied. Compounds with the oxadiazole core have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
In another investigation focusing on 1,3,4-oxadiazole derivatives, synthesized compounds were tested for their antimicrobial properties using disc diffusion methods. The results indicated that these compounds exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains . This highlights the potential utility of this compound in treating bacterial infections.
Summary of Biological Activities
Comparison with Similar Compounds
Oxadiazole-Containing Analogues
- PSN375963 : Features a 1,2,4-oxadiazole ring linked to a cyclohexyl group and a pyridine moiety. Unlike the target compound, it lacks the azetidine carboxamide and dichlorophenyl groups, which may reduce selectivity for specific receptors .
- PSN632408: Contains a 1,2,4-oxadiazole connected to a piperidine ester.
Azetidine Derivatives
- 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide (CAS 1351634-45-1) : Shares the azetidine-oxadiazole scaffold but substitutes the dichlorophenyl group with a 2,3-dimethoxyphenyl ring. The methoxy groups may enhance solubility but reduce hydrophobic interactions compared to chlorine atoms .
Dichlorophenyl-Containing Analogues
Compounds such as N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine (, Compound 1) incorporate the 3,4-dichlorophenyl motif but pair it with indazole and quinazoline cores. These structures exhibit higher molecular weights (>500 g/mol) compared to the target compound (~394–420 g/mol), which may influence pharmacokinetic profiles .
Functional Implications of Structural Differences
Physicochemical Properties
The dichlorophenyl group in the target compound likely increases lipophilicity (LogP) compared to dimethoxyphenyl analogues, favoring blood-brain barrier penetration .
Receptor Binding Hypotheses
Research Findings and Limitations
- Synthetic Challenges : The azetidine-oxadiazole linkage in the target compound may require specialized cyclization techniques, as seen in the synthesis of CAS 1351634-45-1, where yields depend on precise stoichiometry .
- Biological Data Gaps: No direct bioactivity data for the target compound exists in the provided evidence. However, analogues like PSN375963 and indazole derivatives () show efficacy in receptor-binding assays, suggesting a framework for future testing .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry, focusing on the formation of the 1,2,4-oxadiazole ring and azetidine-carboxamide linkage. Key steps include:
- Cyclocondensation : Formation of the oxadiazole ring via reaction of nitrile precursors with hydroxylamine under reflux (e.g., ethanol, 80–100°C) .
- Azetidine Functionalization : Coupling the oxadiazole moiety to the azetidine-carboxamide core using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (DMSO/water) to isolate high-purity product .
Optimization Strategies : - Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) .
- Ultrasound methods enhance yields by improving reagent mixing .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole and azetidine rings. Methoxybenzyl protons appear as singlets (~3.8 ppm), while dichlorophenyl signals split due to aromatic coupling .
- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring and oxadiazole orientation .
- HPLC-MS : Quantifies purity (>95%) and detects common impurities (e.g., unreacted nitrile intermediates) .
Q. What solvents and reaction conditions minimize side-product formation during synthesis?
Methodological Answer:
- Solvent Choice : Anhydrous DMF or THF prevents hydrolysis of the carboxamide group .
- Temperature Control : Maintaining 0–5°C during coupling reactions reduces epimerization of the azetidine ring .
- pH Adjustment : Neutralizing reaction mixtures to pH 7–8 before extraction avoids decomposition of acid-sensitive intermediates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
Methodological Answer: Comparative SAR studies reveal:
| Substituent Position | Modification | Impact on Bioactivity |
|---|---|---|
| Dichlorophenyl ring | Replacement with trifluoromethyl | Reduces LogP (improves solubility) but decreases target binding affinity |
| Methoxybenzyl group | Methyl → Ethyl substitution | Enhances metabolic stability (CYP450 resistance) |
| Experimental Design : |
- Synthesize analogs via parallel combinatorial chemistry .
- Test in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structure with activity .
Q. How can statistical methods like Design of Experiments (DoE) optimize synthesis yields?
Methodological Answer:
- DoE Workflow :
- Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Modeling : Predict optimal conditions (e.g., 75°C, DMF:H₂O 4:1) for maximal yield .
- Case Study : Flow-chemistry platforms enable real-time adjustment of parameters (residence time, pressure) to achieve >85% yield in continuous synthesis .
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Data Triangulation : Compare results across assay types (e.g., cell-based vs. enzymatic) to identify false positives .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to normalize data and account for variability in experimental conditions (e.g., ATP concentration in kinase assays) .
Q. What computational strategies predict reactivity and regioselectivity in derivative synthesis?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in oxadiazole ring formation (e.g., 5-substituted vs. 3-substituted isomers) .
- Molecular Dynamics : Simulate binding poses to prioritize derivatives with improved target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
